Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate
Description
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate (CAS: 2097868-69-2) is a heterocyclic ester-carboxamide hybrid. Its structure integrates a benzoate ester core linked via a carbamoyl bridge to a substituted ethyl group bearing both furan (oxygen-containing heterocycle) and thiophene (sulfur-containing heterocycle) rings.
Properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-23-19(22)14-6-4-13(5-7-14)18(21)20-11-16(15-8-10-25-12-15)17-3-2-9-24-17/h2-10,12,16H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNYKEFHJVRRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan and Thiophene Moieties: The initial step involves the synthesis of the furan and thiophene rings.
Coupling Reaction: The furan and thiophene rings are then coupled with an appropriate ethylating agent to form the 2-(furan-2-yl)-2-(thiophen-3-yl)ethyl intermediate.
Carbamoylation: The intermediate is then reacted with an isocyanate to introduce the carbamoyl group.
Esterification: Finally, the benzoate moiety is introduced through an esterification reaction with methyl 4-aminobenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding sulfoxides and epoxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the carbamoyl group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the benzoate moiety, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Bromine, nitric acid, sulfuric acid as catalyst.
Major Products
Oxidation: Sulfoxides, epoxides.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The unique electronic properties of the furan and thiophene rings make this compound a candidate for organic semiconductors and conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate involves its interaction with specific molecular targets. The furan and thiophene rings can interact with aromatic amino acids in proteins, while the carbamoyl group can form hydrogen bonds with active site residues. This compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
A comparative analysis of the target compound and its analogs is presented in Table 1.
Table 1: Structural and Physicochemical Comparison
*Molecular formulas for some compounds are inferred from structural data.
Key Observations:
Heterocyclic Diversity : The target compound combines furan and thiophene, which enhance π-π stacking and hydrophobic interactions compared to analogs with single heterocycles (e.g., thiadiazole in LS-03205 or oxazole in 2097934-11-5) .
Molecular Weight : BA93950 (501.53 g/mol) has a significantly higher molecular weight due to its nitro and sulfanylidene groups, which may reduce bioavailability compared to the target compound (363.41 g/mol) .
Functional Group Influence : The carbamoyl bridge in the target compound provides conformational flexibility, whereas rigid linkers (e.g., methoxy in LS-03205) may restrict binding orientations .
Biological Activity
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate is a compound of growing interest in medicinal chemistry due to its unique structure, which combines furan and thiophene rings. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 345.4 g/mol. The compound features a benzoate moiety linked to a carbamoyl group, which is further connected to a furan and thiophene substituted ethyl group. This structural complexity contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with furan and thiophene moieties often exhibit antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. In vitro studies suggest that the compound shows significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the precise pathways involved.
Anticancer Properties
The anticancer potential of this compound has also been a focal point of research. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. In particular, studies have shown that this compound can reduce the viability of several cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases. The presence of the furan ring is thought to enhance its interaction with inflammatory mediators, possibly through modulation of signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and inflammation.
- Oxidative Stress Induction : The compound could increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death in cancer cells.
Study on Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of methyl carbamoyl benzoates, including this compound. The results demonstrated that this compound exhibited superior activity against Staphylococcus aureus compared to other derivatives, highlighting its potential as a lead compound for antibiotic development .
Study on Anticancer Activity
Another significant study focused on the anticancer properties of this compound against human breast cancer cells (MCF-7). The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers . This study supports further exploration into its use as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
